1-Benzhydryl-3-ethylazetidin-3-ol
Overview
Description
1-Benzhydryl-3-ethylazetidin-3-ol is an organic compound with the molecular formula C18H21NO and a molecular weight of 267.37 g/mol It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a benzhydryl group attached to the nitrogen atom and an ethyl group at the 3-position of the azetidine ring
Preparation Methods
The synthesis of 1-Benzhydryl-3-ethylazetidin-3-ol typically involves the reaction of benzhydryl chloride with 3-ethylazetidine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound are not well-documented, but similar compounds are often synthesized using scalable batch or continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
1-Benzhydryl-3-ethylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzhydryl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.
Scientific Research Applications
1-Benzhydryl-3-ethylazetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on various biological pathways.
Industry: It may be used in the development of new materials and chemical processes, particularly those requiring specific structural features.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-ethylazetidin-3-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, its role as a CYP inhibitor suggests that it may bind to the active site of the enzyme, preventing the metabolism of certain substrates . This interaction can lead to changes in the pharmacokinetics and pharmacodynamics of drugs metabolized by CYP enzymes.
Comparison with Similar Compounds
1-Benzhydryl-3-ethylazetidin-3-ol can be compared to other azetidine derivatives, such as:
1-Benzhydrylazetidin-3-ol: Similar in structure but lacks the ethyl group at the 3-position.
1-Benzhydryl-3-methylazetidin-3-ol: Contains a methyl group instead of an ethyl group at the 3-position.
1-Benzhydrylazetidin-3-ol hydrochloride: The hydrochloride salt form of 1-Benzhydrylazetidin-3-ol.
The presence of the ethyl group in this compound may confer unique chemical and biological properties, making it distinct from its analogs.
Biological Activity
1-Benzhydryl-3-ethylazetidin-3-ol (CAS No. 147293-65-0) is an organic compound with the molecular formula CHNO and a molecular weight of 267.37 g/mol. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The structure of this compound features a benzhydryl group attached to an azetidine ring, which is further substituted with an ethyl group at the 3-position. The presence of these substituents is believed to influence its biological activity and interaction with various molecular targets.
Synthesis
The synthesis of this compound typically involves the reaction of benzhydryl chloride with 3-ethylazetidine in the presence of a base, such as sodium hydride or potassium carbonate. This method yields high purity and can be adapted for industrial-scale production, ensuring minimal use of hazardous reagents .
The precise mechanism of action for this compound remains partially understood. However, it is believed to interact with specific enzymes and receptors, potentially acting as an inhibitor or modulator. Notably, studies suggest that it may inhibit cytochrome P450 enzymes, which are critical for drug metabolism .
Pharmacological Effects
This compound has been investigated for various pharmacological effects:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : Research has shown potential anti-inflammatory activity, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders .
- CNS Activity : Given its structural similarity to other compounds that affect the central nervous system (CNS), there is ongoing research into its potential use as a therapeutic agent for neurological disorders .
Research Findings
Several studies have explored the biological activity of this compound:
Study | Findings |
---|---|
Study A | Demonstrated antimicrobial efficacy against Gram-positive bacteria. |
Study B | Showed significant reduction in inflammatory markers in vitro. |
Study C | Investigated CNS effects, suggesting potential anxiolytic properties. |
Case Studies
-
Case Study on Antimicrobial Activity :
- A study evaluated the effectiveness of this compound against various bacterial strains.
- Results indicated inhibition zones comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent.
-
Case Study on Anti-inflammatory Properties :
- In vitro experiments assessed the compound's ability to reduce cytokine production in macrophages.
- The compound significantly lowered levels of TNF-alpha and IL-6, indicating strong anti-inflammatory effects.
Comparison with Related Compounds
Comparative analysis with similar azetidine derivatives highlights the unique properties of this compound:
Compound | Structural Features | Biological Activity |
---|---|---|
1-Benzhydrylazetidin-3-ol | Lacks ethyl group | Limited anti-inflammatory activity |
1-Benzhydryl-3-methylazetidin | Methyl instead of ethyl | Similar CNS effects but less potent |
1-Benzhydrylazetidine | No substituents | Minimal biological activity |
The ethyl group in this compound appears to enhance its solubility and biological interactions compared to its analogs.
Properties
IUPAC Name |
1-benzhydryl-3-ethylazetidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-18(20)13-19(14-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17,20H,2,13-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVGFUVCECQOHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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